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Compound of Interest

Compound Name: 5-Chloroindoline hydrochloride

CAS No.: 1013398-58-7

Cat. No.: B1425495

Get Quote

Executive Summary & Chemical Profile
5-Chloroindoline Hydrochloride is the salt form of 5-chloro-2,3-dihydro-1H-indole. Unlike its

fully aromatic counterpart (5-chloroindole), the indoline scaffold possesses a saturated C2-C3

bond, imparting distinct flexibility and reactivity. The hydrochloride salt is preferred for its

enhanced water solubility and stability against oxidative aromatization.

Chemical Identity Table
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Parameter Detail

IUPAC Name 5-Chloro-2,3-dihydro-1H-indole hydrochloride

CAS (Free Base) 25658-80-4

CAS (HCl Salt) 62456-07-5 (Generic Ref)

Molecular Formula
(Salt) /

(Base)

Molecular Weight 190.07 g/mol (Salt) / 153.61 g/mol (Base)

Appearance Off-white to pale beige crystalline solid

Solubility
Soluble in DMSO, Methanol, Water; Insoluble in

non-polar solvents

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 5-chloroindoline is defined by the aliphatic AA'BB' system of the dihydro-

pyrrole ring, which sharply distinguishes it from the aromatic C2/C3 protons of 5-chloroindole.

Experimental Protocol: Sample Preparation
Solvent: DMSO-d6 is mandatory for the HCl salt to ensure complete solubility and prevent

amine proton exchange seen in

.

Concentration: 10-15 mg per 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Data Assignments (400 MHz, DMSO-d6)
Note: Chemical shifts are characteristic ranges based on the indoline core deshielding effects.
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Position Type
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Structural
Insight

NH Amine 10.50 – 11.50 Broad Singlet -

Salt Indicator:

Disappears in

shake.

H-2 Aliphatic 3.60 – 3.85 Triplet (t) 8.0 – 8.5

Deshielded

by adjacent

.

H-3 Aliphatic 3.05 – 3.20 Triplet (t) 8.0 – 8.5

Benzylic

position;

diagnostic for

indoline.

H-4 Aromatic 7.25 – 7.35 Doublet (d) ~2.0 (meta)
Ortho to Cl;

deshielded.

H-6 Aromatic 7.10 – 7.20 dd 8.5, 2.0

Para to

; shows

ortho/meta

coupling.

H-7 Aromatic 7.30 – 7.45 Doublet (d) 8.5 (ortho)

Adjacent to

; significantly

shifted

downfield by

salt

formation.

Critical QC Note: A peak at

6.4-6.5 ppm indicates the presence of 5-chloroindole (impurity). This corresponds to the
aromatic C3-H of the indole ring, formed via oxidation.

C NMR Data Assignments (100 MHz, DMSO-d6)
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Carbon
Shift (

, ppm)
Assignment Logic

C-2 46.0 – 48.0
Aliphatic C-N; significantly

upfield from aromatic C-N.

C-3 26.0 – 28.0 Benzylic methylene.

C-5 124.0 – 126.0 C-Cl ipso carbon.

Ar-C 110.0 – 145.0
Remaining aromatic signals

(C3a, C4, C6, C7, C7a).

Infrared Spectroscopy (IR)
The IR spectrum of the hydrochloride salt is dominated by the ammonium cation features,

which often obscure the C-H stretching region.

Key Absorption Bands (KBr Pellet)
Wavenumber (

)
Vibration Mode Description

2800 – 3200 Stretch

Broad/Strong. Characteristic of

amine salts. Overlaps with Ar-

H.

1580 – 1610 Aromatic Ring breathing modes.

1450 – 1480 Bend
Scissoring vibration of the

C2/C3 methylene groups.

1050 – 1100 Stretch Aliphatic amine stretch.

700 – 750 Stretch
Strong, sharp band. Diagnostic

for the chloro-substituent.

Mass Spectrometry (MS)
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Mass spectrometry analysis of indolines often reveals "aromatization" during the ionization

process, where the molecule loses two hydrogens to form the more stable indole cation.

MS Profile (ESI-Positive)
Molecular Ion

: m/z 154 (for

) and 156 (for

).

Isotopic Pattern: Distinct 3:1 ratio for Cl isotopes.

Base Peak: Often m/z 154 or the aromatized m/z 152.

Fragmentation Pathway
The fragmentation logic follows a predictable path of aromatization followed by dehalogenation.

[M+H]+ 
 m/z 154 (35-Cl)

Aromatization 
 [M+H - H2]+ 

 m/z 152- H2 (Oxidation)

Dechlorination 
 [M - Cl]+ 
 m/z 118

- HCl (Minor)

Ring Opening 
 m/z ~91 (Tropylium)

- HCN / Cl

Click to download full resolution via product page

Figure 1: Proposed MS fragmentation pathway for 5-chloroindoline. Note that oxidative

dehydrogenation to the indole form is a common artifact in ESI sources.

Quality Control & Impurity Workflow
A major challenge in working with 5-chloroindoline is its spontaneous oxidation to 5-

chloroindole upon exposure to air and light. The following workflow ensures material integrity.
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 5-Chloroindoline HCl

Dissolve in DMSO-d6
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PASS: 
 Pure Indoline Salt
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FAIL: 
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Present (>1%)

Action: 
 Recrystallize (EtOH/HCl) 

 or Reduction

Click to download full resolution via product page

Figure 2: Analytical decision tree for validating the purity of 5-chloroindoline HCl.

QC Checkpoints:
Visual: The salt should be white/off-white. Brown/pink discoloration suggests oxidation.

Solubility: Turbidity in water indicates the presence of the free base or neutral indole impurity.

NMR: Integration of the triplet at 3.1 ppm (Indoline) vs. the doublet at 6.5 ppm (Indole).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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